2-Anilino-2-(4-bromophenyl)acetonitrile
Description
Properties
CAS No. |
578710-10-8 |
|---|---|
Molecular Formula |
C14H11BrN2 |
Molecular Weight |
287.15g/mol |
IUPAC Name |
2-anilino-2-(4-bromophenyl)acetonitrile |
InChI |
InChI=1S/C14H11BrN2/c15-12-8-6-11(7-9-12)14(10-16)17-13-4-2-1-3-5-13/h1-9,14,17H |
InChI Key |
SVIFZOGVKKKEPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Anilino 2 4 Bromophenyl Acetonitrile
Transformations of the Nitrile Functional Group
The cyano group (-C≡N) is a highly versatile functional group that can undergo numerous transformations. Its strong electron-withdrawing nature and the presence of a carbon-nitrogen triple bond make it susceptible to nucleophilic attack and a participant in cycloaddition reactions.
Nucleophilic Additions to Nitriles
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition leads to the formation of an imine or an enamine intermediate, which can then be hydrolyzed or further transformed. The reaction is often catalyzed by acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon. libretexts.org
For 2-Anilino-2-(4-bromophenyl)acetonitrile, a general nucleophilic addition can be represented as follows:
Step 1: Protonation (Acid Catalysis): The nitrile nitrogen is protonated by an acid catalyst, making the carbon atom more susceptible to attack. libretexts.org
Step 2: Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbon of the protonated nitrile. libretexts.org
Step 3: Deprotonation: A proton is lost to yield an imine derivative.
This pathway is fundamental to the hydrolysis reactions that convert nitriles into amides and carboxylic acids.
Conversion to other Functional Groups (e.g., amines, carboxylic acids, amides)
The nitrile group can be readily converted into other key functional groups, including primary amines, carboxylic acids, and amides, through hydrolysis or reduction reactions.
Hydrolysis to Carboxylic Acids and Amides: Nitrile hydrolysis can proceed under either acidic or basic conditions. The reaction typically involves two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemguide.co.uk
Acid-catalyzed hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The intermediate amide is also hydrolyzed under these conditions. chemistrysteps.com
Base-catalyzed hydrolysis: Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, produces a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
It is possible, under certain milder conditions, to halt the hydrolysis at the amide stage. libretexts.orgchemistrysteps.com For instance, using specific acid mixtures or controlling reaction temperatures can favor the formation of the amide intermediate. chemistrysteps.com
| Transformation | Reagents and Conditions | Product |
| Complete Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat | 2-Anilino-2-(4-bromophenyl)acetic acid |
| Complete Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 2-Anilino-2-(4-bromophenyl)acetic acid |
| Partial Hydrolysis | Controlled conditions (e.g., milder acid, specific solvent) | 2-Anilino-2-(4-bromophenyl)acetamide |
Reduction to Amines: The nitrile group can be reduced to a primary amine using various reducing agents. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). organic-chemistry.org Other methods include catalytic hydrogenation or the use of reagents like diisopropylaminoborane. organic-chemistry.org This reaction provides a pathway to synthesize diamines from α-anilinonitriles.
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, Et₂O or THF2. H₂O | 1-Anilino-1-(4-bromophenyl)ethan-2-amine |
| Reduction | H₂, Catalyst (e.g., Ni, Pd) | 1-Anilino-1-(4-bromophenyl)ethan-2-amine |
| Reduction | Diisopropylaminoborane (BH₂N(iPr)₂) | 1-Anilino-1-(4-bromophenyl)ethan-2-amine |
Cyanomethylation Reactions
Cyanomethylation refers to the introduction of a cyanomethyl group (-CH₂CN) into a molecule. encyclopedia.pub These reactions typically proceed via a cyanomethyl radical, which is generated from acetonitrile (B52724) through hydrogen abstraction by a radical initiator like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP). encyclopedia.puborganic-chemistry.org This radical can then add to unsaturated systems like alkenes or alkynes. encyclopedia.pub While this compound contains a nitrile, it is the substrate, not the product, of a potential transformation. The term "cyanomethylation" describes the addition of a -CH2CN unit, not a reaction of the existing cyano group in the starting material.
Cyclization Reactions (e.g., Thorpe–Ziegler cyclization of α-anilinonitriles)
The Thorpe–Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic β-keto nitrile after hydrolysis of the initial enamine product. The reaction requires two nitrile groups within the same molecule that can cyclize to form a five- or six-membered ring. A single α-anilinonitrile like this compound cannot undergo a standard Thorpe-Ziegler cyclization on its own as it possesses only one nitrile group. An intramolecular reaction would require another functional group capable of reacting with the nitrile, such as an ester or another nitrile, appropriately positioned within the molecule's structure.
Tetrazole Formation via Cycloaddition
The nitrile functional group can undergo a [3+2] cycloaddition reaction with azide (B81097) compounds, most commonly sodium azide (NaN₃), to form a tetrazole ring. wikipedia.orgnih.gov This reaction is a highly valuable method for synthesizing 5-substituted tetrazoles. organic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit similar biological responses. nih.gov The reaction is often facilitated by a Lewis acid or an ammonium salt like triethylammonium (B8662869) chloride. wikipedia.org
| Transformation | Reagents and Conditions | Product |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | 5-(Anilino(4-bromophenyl)methyl)-1H-tetrazole |
Transformations Involving the Bromo-Substituted Phenyl Moiety
The aryl bromide functionality on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for significant structural modification and diversification.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide (in this case, the aryl bromide) with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org This transformation is highly efficient for aryl bromides and allows for the synthesis of biaryl compounds. acs.orgrsc.org By coupling this compound with various arylboronic acids, a wide range of substituted biphenyl (B1667301) derivatives can be prepared.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgacs.org This reaction allows the bromine atom on the phenyl ring of this compound to be replaced by a wide variety of primary or secondary amines, leading to the synthesis of complex diarylamine or N-aryl aniline (B41778) derivatives. thieme-connect.com
| Reaction Type | Reagents and Conditions | General Product Structure |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 2-Anilino-2-(biphenyl-4-yl)acetonitrile derivatives |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 2-Anilino-2-(4-(N,N-disubstituted-amino)phenyl)acetonitrile derivatives |
Cross-Coupling Reactions (e.g., Negishi Cross-Coupling)
The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from the well-established behavior of aryl bromides in such transformations.
One of the most powerful of these methods is the Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this would typically involve the in-situ formation of an organozinc compound, which then couples with the aryl bromide. This reaction is highly valued for its functional group tolerance and effectiveness in constructing complex molecular frameworks.
Other pertinent cross-coupling reactions include the Suzuki-Miyaura coupling (using boronic acids or esters), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Stille coupling (with organostannanes). These reactions would replace the bromine atom with a new carbon-based substituent, allowing for significant structural diversification.
Below is a representative table of potential cross-coupling reactions and typical conditions, illustrating the expected transformations for this compound.
| Reaction Name | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type |
| Negishi | R-ZnX | Pd(PPh₃)₄ or PdCl₂(dppf) | dppf | N/A | THF, Dioxane | 2-Anilino-2-(4-alkyl/aryl-phenyl)acetonitrile |
| Suzuki | R-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 2-Anilino-2-(4-aryl-phenyl)acetonitrile |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | 2-Anilino-2-(4-vinylphenyl)acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF, DMF | 2-Anilino-2-(4-alkynylphenyl)acetonitrile |
Derivatization of the Aryl Ring
Beyond carbon-carbon bond formation, the bromine atom serves as a handle for introducing other functionalities onto the phenyl ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example. This reaction would allow for the formation of a new carbon-nitrogen bond, converting the bromo-substituent into a secondary or tertiary amine. This is particularly useful for synthesizing compounds with extended nitrogen-containing networks.
Furthermore, the aryl bromide can be converted into other functional groups through classical organometallic transformations. For instance, lithium-halogen exchange using an organolithium reagent like n-butyllithium would generate an aryllithium species. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide array of substituents, such as carboxyl groups (by quenching with CO₂), hydroxyl groups (by reaction with borates followed by oxidation), or other carbon-based functionalities.
Reactivity at the α-Carbon Center
The α-carbon, situated between the phenyl ring, the aniline nitrogen, and the nitrile group, is another key site of reactivity. The adjacent electron-withdrawing nitrile group renders the α-hydrogen acidic, facilitating its removal to form a stabilized carbanion or enabling radical-based transformations.
Carbanion-Induced Nucleophilic Attack
The proton at the α-position of α-aminonitriles is acidic enough to be removed by a strong, non-nucleophilic base. wikipedia.org Lithium diisopropylamide (LDA) is a commonly used reagent for this purpose, as its bulky nature minimizes competitive nucleophilic attack at the nitrile carbon. youtube.commasterorganicchemistry.com The deprotonation results in the formation of a resonance-stabilized nitrile anion, which is a potent nucleophile. wikipedia.org
This carbanion can readily participate in nucleophilic substitution reactions with a variety of electrophiles. wikipedia.org For example, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a new carbon-carbon bond at the α-position, yielding a quaternary α-carbon center. This provides a direct route to α,α-disubstituted amino acid precursors.
The general scheme for this transformation is as follows:
Deprotonation: Treatment of this compound with LDA at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) generates the corresponding lithium α-anion. umn.eduyoutube.com
Nucleophilic Attack: The subsequent addition of an electrophile (E⁺), such as an alkyl halide, allows the carbanion to attack, forming a new bond at the α-carbon.
A table of potential electrophiles and the resulting products is provided below.
| Electrophile (E-X) | Electrophile Type | Resulting Product Structure |
| CH₃-I | Alkyl Halide | 2-Anilino-2-(4-bromophenyl)propanenitrile |
| PhCH₂-Br | Benzyl Halide | 2-Anilino-3-phenyl-2-(4-bromophenyl)propanenitrile |
| CH₂=CHCH₂-Br | Allyl Halide | 2-Anilino-2-(4-bromophenyl)pent-4-enenitrile |
| (CH₃)₂C=O | Ketone | 2-Anilino-2-(4-bromophenyl)-3-hydroxy-3-methylbutanenitrile |
Radical Reactions
The α-C-H bond can also undergo homolytic cleavage to form an α-amino radical. This transformation is often facilitated by photoredox catalysis, which uses visible light to generate highly reactive species. chemrxiv.org In a typical photoredox cycle, a photocatalyst, upon excitation by light, can oxidize the aniline nitrogen, which is followed by deprotonation at the α-carbon to yield a stabilized α-amino radical. chemrxiv.org
This radical intermediate is nucleophilic and can add to electron-deficient alkenes in a Giese-type reaction or participate in other radical-mediated processes. wikipedia.org Photoredox-catalyzed methods are valued for their mild reaction conditions and high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. researchgate.netnih.govacs.org The generation of an α-amino radical from this compound would open pathways to novel derivatives that are not easily accessible through ionic pathways.
Computational Chemistry Studies on 2 Anilino 2 4 Bromophenyl Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For 2-Anilino-2-(4-bromophenyl)acetonitrile, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Electronic Structure Calculations
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This is typically achieved by calculating the forces on each atom and minimizing the total energy of the system. For α-aminonitriles, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to obtain accurate optimized geometries. masterorganicchemistry.comnih.gov The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule, which is fundamental to understanding its bonding and reactivity.
Table 1: Representative Optimized Geometrical Parameters for an Analogous α-Aminonitrile
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-CN (Å) | 1.475 |
| C-N (amino) (Å) | 1.458 | |
| C-Phenyl (Å) | 1.512 | |
| Bond Angle | N-C-C (nitrile) (°) | 109.8 |
| N-C-Phenyl (°) | 112.5 | |
| Dihedral Angle | Phenyl-C-N-Anilino (°) | -65.4 |
Note: This table presents hypothetical yet representative data for an analogous α-aminonitrile, as specific computational studies on this compound were not found in the searched literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and localization)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich anilino group and the phenyl ring, while the LUMO is likely to be distributed over the nitrile group and the bromophenyl ring, given their electron-withdrawing nature. The HOMO-LUMO gap would be a critical parameter in predicting its behavior in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous α-Aminonitrile
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Note: This table presents hypothetical yet representative data for an analogous α-aminonitrile, as specific computational studies on this compound were not found in the searched literature.
Reactivity Descriptors (e.g., Fukui Functions, Mulliken Analysis)
Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of chemical reactivity. Mulliken population analysis is a method for estimating partial atomic charges, which can indicate the electrostatic potential of different parts of the molecule. niscpr.res.inresearchgate.netopenmx-square.orgwikipedia.orgresearchgate.net
Fukui functions are another powerful tool for predicting the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The condensed Fukui function, for example, can pinpoint which atoms are most susceptible to attack. For this compound, one would expect the nitrogen of the anilino group to be a primary site for electrophilic attack, while the carbon of the nitrile group and the carbon attached to the bromine atom could be susceptible to nucleophilic attack.
Table 3: Selected Mulliken Atomic Charges and Fukui Functions for Key Atoms in an Analogous α-Aminonitrile
| Atom | Mulliken Charge (a.u.) | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |
| N (amino) | -0.58 | 0.15 | 0.02 |
| C (nitrile) | 0.12 | 0.03 | 0.18 |
| N (nitrile) | -0.25 | 0.08 | 0.11 |
| C (ipso-bromo) | 0.05 | 0.04 | 0.13 |
| Br | -0.09 | 0.06 | 0.09 |
Note: This table presents hypothetical yet representative data for an analogous α-aminonitrile, as specific computational studies on this compound were not found in the searched literature.
Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) that can be compared with experimental data. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and potentially n-π* transitions involving the lone pairs of the nitrogen atoms.
Mechanistic Pathway Elucidation through Computational Modeling (e.g., Molecular Electron Density Theory - MEDT)
The synthesis of this compound typically proceeds via the Strecker reaction, which involves the reaction of an aldehyde (4-bromobenzaldehyde), an amine (aniline), and a cyanide source. masterorganicchemistry.commedschoolcoach.comnih.govmasterorganicchemistry.comorganic-chemistry.org Computational modeling can be employed to elucidate the detailed mechanism of this reaction.
While a specific Molecular Electron Density Theory (MEDT) study on the synthesis of this compound was not found, this theory provides a powerful framework for understanding reaction mechanisms by analyzing the changes in electron density along the reaction coordinate. An MEDT study would likely investigate the formation of the imine intermediate from 4-bromobenzaldehyde (B125591) and aniline (B41778), followed by the nucleophilic attack of the cyanide ion on the iminium carbon. The transition state structures and activation energies for each step could be calculated, providing a comprehensive understanding of the reaction kinetics and thermodynamics.
Natural Bond Orbital (NBO) Analysis for Bonding Modes
Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions, charge transfer, and delocalization effects within a molecule. uni-muenchen.dewisc.eduwisc.edunih.gov It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept.
Table 4: Key NBO Analysis Results for an Analogous α-Aminonitrile
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(amino) | σ(C-Phenyl) | 3.5 |
| LP(1) N(amino) | σ(C-CN) | 2.1 |
| π(C=C) Phenyl | π(C=C) Phenyl | 18.2 |
| π(C=C) Anilino | π(C=C) Anilino | 20.5 |
Note: This table presents hypothetical yet representative data for an analogous α-aminonitrile, as specific computational studies on this compound were not found in the searched literature. LP denotes a lone pair.
Prediction of Molecular Reactivity Patterns
The prediction of a molecule's reactivity through computational methods typically involves the analysis of its electronic structure. Key aspects of this analysis include the examination of frontier molecular orbitals and the calculation of global reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. wuxibiology.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity. wuxibiology.com
Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on a molecule's surface. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netnih.gov These often include:
Electronegativity (χ): Describes the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Without a specific computational study on this compound, it is not possible to provide the detailed data tables for these reactivity parameters as requested. The scientific community has not yet published research that would contain this specific information.
Mechanistic Investigations of Reactions Involving 2 Anilino 2 4 Bromophenyl Acetonitrile
Elucidation of Reaction Mechanisms for Synthetic Pathways (e.g., Strecker reaction mechanism)
The first stage is the formation of an imine intermediate. In an acidic medium, the carbonyl oxygen of 4-bromobenzaldehyde (B125591) is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Aniline (B41778), acting as a nucleophile, then attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, resulting in the formation of the corresponding N-phenyl-1-(4-bromophenyl)methanimine (an imine or Schiff base). wikipedia.orgmasterorganicchemistry.com
The second stage involves the nucleophilic addition of the cyanide ion to the imine carbon. The cyanide ion attacks the electrophilic carbon atom of the imine, leading to the formation of the final product, 2-Anilino-2-(4-bromophenyl)acetonitrile. wikipedia.orgmasterorganicchemistry.com The reaction is generally considered to be reversible.
The general mechanism for the Strecker synthesis of this compound is outlined below:
Stage 1: Imine Formation
Protonation of the aldehyde: 4-bromobenzaldehyde is protonated by an acid catalyst.
Nucleophilic attack by aniline: The lone pair of the nitrogen atom in aniline attacks the carbonyl carbon of the protonated aldehyde.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom.
Dehydration: A molecule of water is eliminated to form a resonance-stabilized iminium ion.
Deprotonation: The iminium ion is deprotonated to form the neutral imine, N-phenyl-1-(4-bromophenyl)methanimine.
Stage 2: Cyanide Addition
Nucleophilic attack by cyanide: The cyanide ion attacks the electrophilic carbon of the imine.
Protonation: The resulting anion is protonated by the solvent or a proton source to yield the final product, this compound.
Understanding Rearrangement Processes and Transformation Pathways
While the Strecker synthesis provides a direct route to this compound, this α-aminonitrile can potentially undergo various rearrangement and transformation reactions under specific conditions. Although specific studies on the rearrangement of this compound are not extensively documented, insights can be drawn from the reactivity of analogous α-aminonitriles.
One possible transformation is oxidative cyclization. For instance, related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been shown to undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This suggests that under oxidative conditions, the aniline moiety in this compound could potentially participate in cyclization reactions, although the specific pathways would depend on the reaction conditions and the presence of other functional groups.
Furthermore, the presence of the bromine atom on the phenyl ring introduces the possibility of cross-coupling reactions, which could be a pathway for further functionalization of the molecule. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of heterocyclic rings. mdpi.com
Role of Catalysts in Mediating Reaction Mechanisms
Catalysts play a crucial role in the synthesis of this compound, primarily by accelerating the rate-determining steps of the Strecker reaction and, in some cases, influencing the stereochemical outcome.
Acid Catalysis: As mentioned in the mechanism of the Strecker reaction, acid catalysts are fundamental. organic-chemistry.org They activate the carbonyl group of 4-bromobenzaldehyde towards nucleophilic attack by aniline, thereby facilitating the formation of the imine intermediate. masterorganicchemistry.com Common acid catalysts include protic acids like hydrochloric acid (HCl) or Brønsted acids.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the Strecker reaction. mdpi.com Chiral organocatalysts, such as thiourea (B124793) derivatives or chiral phosphoric acids, can promote the enantioselective addition of cyanide to the imine. mdpi.com The catalyst typically activates the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer of the α-aminonitrile. While specific studies on the organocatalytic synthesis of this compound are limited, the principles of organocatalysis are broadly applicable to this class of compounds.
Lewis Acid Catalysis: Lewis acids can also be employed to catalyze the Strecker reaction. They function by coordinating to the nitrogen atom of the imine, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the cyanide source. organic-chemistry.org
The table below summarizes the role of different types of catalysts in the synthesis of α-aminonitriles, which is applicable to the formation of this compound.
| Catalyst Type | General Role in Strecker-type Reactions | Example of Catalyst |
| Brønsted Acid | Protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine to facilitate imine formation. | Hydrochloric Acid (HCl) |
| Organocatalyst | Activates the imine through non-covalent interactions (e.g., hydrogen bonding) to control the stereoselectivity of the cyanide addition. | Chiral Thioureas, Chiral Phosphoric Acids |
| Lewis Acid | Coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon for nucleophilic attack by the cyanide. | Palladium(II) complexes, Titanium alkoxides organic-chemistry.org |
Advanced Chemical Applications and Synthetic Utility
Role as a Key Building Block in Complex Organic Synthesis
2-Anilino-2-(4-bromophenyl)acetonitrile serves as a trifunctional building block, a class of compounds highly prized in organic synthesis for their ability to introduce molecular complexity in a controlled manner. α-Aminonitriles are recognized as important precursors for a wide array of organic compounds, including α-amino acids, amides, and various heterocycles. mdpi.com The utility of this compound stems from its distinct reactive sites:
The Nitrile Group: This electrophilic center can undergo hydrolysis to form carboxylic acids or amides, or it can be reduced to produce primary amines. It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles.
The Aniline (B41778) Moiety: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in condensation and cyclization reactions to build fused ring systems.
The Bromophenyl Ring: The carbon-bromine bond is a versatile handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.
This combination of functional groups allows the molecule to be used in sequential or one-pot reactions to construct elaborate molecular architectures. The presence of the bromine atom, in particular, facilitates its use in the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry and materials science.
Precursor for Diverse Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational to medicinal chemistry and materials science. researchgate.net this compound and its core components are valuable precursors for the synthesis of a variety of important heterocyclic systems. α-Aminonitriles, in general, are established starting materials for producing heterocycles like imidazoles and thiadiazoles. mdpi.com
Imidazoles: The imidazole (B134444) ring can be constructed using the N-C-C-N backbone of the anilino-acetonitrile structure. For example, catalyst-free [3+2] cyclization of vinyl azides with amidines (which can be derived from nitriles) is a known route to 2,4-disubstituted-1H-imidazoles. researchgate.net The synthesis of 2,4-bis(4-bromophenyl)-1H-imidazole has been reported, demonstrating the incorporation of the key bromophenyl moiety into this heterocyclic core. researchgate.net General methods for synthesizing imidazole derivatives often involve the reaction of amines with α-haloketones or other bifunctional reagents, pathways where the aniline portion of the title compound can readily participate. nih.gov
Thiadiazoles: The synthesis of 1,2,4-thiadiazoles and 1,3,4-thiadiazoles can be achieved from precursors containing amine and nitrile functionalities. A common strategy involves the conversion of the aminonitrile to an intermediate like an imidoyl thiourea (B124793), which then undergoes oxidative S-N bond formation to yield the 1,2,4-thiadiazole (B1232254) ring. nih.gov Similarly, 1,3,4-thiadiazoles can be synthesized by reacting compounds like thiosemicarbazide (B42300) with carboxylic acids (obtainable from nitrile hydrolysis) or their derivatives. researchgate.net The versatility of these methods allows for the potential synthesis of various thiadiazole derivatives from this compound.
Pyrazoles: The 4-bromoaniline (B143363) substructure of the title compound is a common starting material for pyrazole (B372694) synthesis. For instance, substituted pyrazoles can be prepared via cyclocondensation reactions involving hydrazine (B178648) derivatives and a 1,3-diketone, where the diketone precursor is synthesized from 4-bromoaniline. beilstein-journals.org Furthermore, the 2-(4-bromophenyl) moiety is a key feature in more complex pyrazole-containing hybrids, such as (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, which is synthesized from a 2-(4-bromophenyl)quinoline (B1270115) carbohydrazide (B1668358) intermediate. nih.govorganic-chemistry.org
Quinolines: The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is a classic method for quinoline (B57606) synthesis. Derivatives such as 2-(4-bromophenyl)quinoline-4-carboxylic acid are prepared using 4-bromoacetophenone, a compound structurally related to the phenylacetonitrile (B145931) portion of the title molecule. nih.govorganic-chemistry.org This highlights how the 4-bromophenyl group can be integrated into the quinoline scaffold, which can then be further functionalized.
Table 1: Synthesis of Heterocycles from Related Precursors
| Heterocycle | Precursor/Method | Resulting Compound Example | Reference(s) |
|---|---|---|---|
| Imidazole | Cyclization of vinyl azide (B81097) with benzamidine (B55565) derived from 4-bromobenzonitrile | 2,4-Bis(4-bromophenyl)-1H-imidazole | researchgate.net |
| Pyrazole | Cyclocondensation of a diketone (from 4-bromoaniline) with hydrazines | Substituted pyrazole derivatives | beilstein-journals.org |
| Quinoline | Pfitzinger reaction of isatin and 4-bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.govorganic-chemistry.org |
| Thiadiazole | Oxidative cyclization of imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | nih.gov |
Applications in Materials Science for the Development of Advanced Chemical Entities
The unique electronic and structural properties of this compound and its derivatives suggest potential applications in materials science, an area of growing research interest.
While direct application of this compound in OLEDs is not widely reported, its derivatives are highly relevant. Heterocyclic structures containing bromophenyl and imidazole moieties are known components of luminescent materials. For example, 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole has been used as a ligand in highly luminescent Rhenium(I) complexes with potential applications in OLEDs. acs.org The synthesis of such an imidazole derivative is conceptually accessible from the title compound. The pyrene-benzimidazole scaffold has also been explored for creating pure blue emitters for OLED devices. nih.gov The combination of aromatic rings and heteroatoms in derivatives of this compound could provide the necessary thermal stability and charge-transport properties required for emissive or host materials in OLEDs.
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linker are crucial for tuning the properties of the MOF. Amino-functionalized ligands are of particular interest as they can enhance properties such as gas sorption, catalysis, and drug delivery. nih.govrsc.org For instance, the inclusion of an amino group in an isostructural MOF (IRMOF-3 vs. IRMOF-1) significantly increased its drug-loading capacity and slowed the release rate of curcumin. rsc.org By converting its nitrile group to a carboxylate, this compound could be transformed into a bifunctional amino-carboxylate ligand suitable for constructing novel MOFs. The aniline nitrogen could serve as a post-synthetic modification site or as an active site for catalysis.
Aniline and its derivatives have been investigated for their semiconducting properties. sci-hub.se Polymers based on anilino-alcohols have been synthesized and doped to create new organic semiconductors with tunable electro-optical properties. researchgate.net The extended π-system and the presence of heteroatoms in this compound are features commonly found in organic semiconductors.
Furthermore, bromophenyl-containing compounds have demonstrated utility as photocatalysts. For example, 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine has been incorporated into stable photocatalytic organic materials for oxidative coupling reactions. nih.gov The carbon-bromine bond can also participate in photoredox catalysis, where bromophenols act as key synthetic intermediates. beilstein-journals.orgnih.gov This suggests that the this compound scaffold could be integrated into larger systems designed for photocatalysis, leveraging both its electronic properties and the reactivity of the C-Br bond.
Ligand Chemistry and Coordination with Transition Metals
The field of coordination chemistry relies on ligands, which are molecules or ions that bond to a central metal atom. libretexts.org this compound possesses two potential donor sites for metal coordination: the lone pair of electrons on the aniline nitrogen and the lone pair on the nitrile nitrogen. This allows it to potentially act as a monodentate or a bidentate chelating ligand.
Nitriles are well-established ligands in transition metal chemistry, though they are often labile, making them useful as temporary ligands in catalytic precursors. wikipedia.org The insertion of a nitrile group into a metal-aryl bond is a known organometallic reaction, which could be a potential transformation for this molecule in the presence of certain metal centers. rsc.org
The aniline nitrogen also provides a coordination site. The combination of a "hard" amine donor and a "soft" nitrile donor could lead to interesting coordination behavior and potentially stabilize various oxidation states of transition metals. Ligands containing both amine and other donor groups are known to form stable chelate complexes with metal ions. nih.gov The specific geometry and electronic properties of the resulting metal complexes would be influenced by the steric bulk of the phenyl groups and the electron-donating/withdrawing nature of the substituents. While specific studies on the coordination chemistry of this compound are not extensively documented, its constituent functional groups are staples in ligand design, indicating a rich potential for exploration in catalysis and materials synthesis. acs.orgwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
